
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use in treating certain types of cancer. This compound has shown promise in preclinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Histone Deacetylase Inhibition
Compounds structurally related to "2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in cancer therapy due to their ability to regulate gene expression and induce apoptosis in cancer cells. For example, the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule HDAC inhibitor, showed significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
Heterocyclic Synthesis
The compound's framework is conducive to heterocyclic synthesis, which is a cornerstone in developing new pharmaceuticals and materials. Research into thiophenylhydrazonoacetates, for instance, explores the reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. Such processes are instrumental in creating novel molecules with potential therapeutic applications (Mohareb et al., 2004).
Antimicrobial and Antipathogenic Activities
Research on structurally similar compounds has also highlighted their potential antimicrobial and antipathogenic activities. For instance, studies on acylthioureas with substitutions on the benzamide moiety have demonstrated significant interactions with bacterial cells, including strains known for biofilm formation. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties, which is critical for addressing antibiotic resistance (Limban et al., 2011).
Organic Synthesis and Drug Development
The structural motif of "2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide" is valuable in organic synthesis, particularly for creating conformationally restricted analogues with potential as antipsychotic agents. Such research contributes to the development of new drugs with specific pharmacological profiles, highlighting the compound's relevance in medicinal chemistry (Norman et al., 1993).
Directing Groups in C-H Bond Amination
The use of pyridin-2-yl aniline as a directing group for C-H bond amination, mediated by cupric acetate, illustrates the potential of related compounds in facilitating specific organic transformations. This approach enables efficient functionalization of benzamide derivatives, opening new avenues for synthesizing complex molecules (Zhao et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function or activity .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of certain enzymes or the modulation of receptor activity .
Pharmacokinetics
Similar compounds have been shown to exhibit a variety of pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRHKVOZXGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

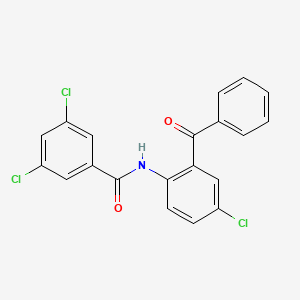
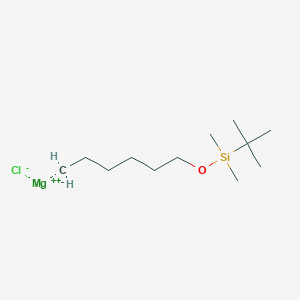
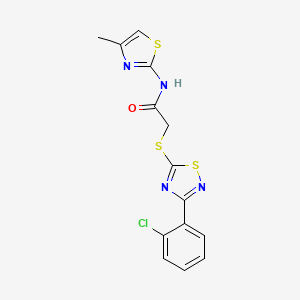
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)


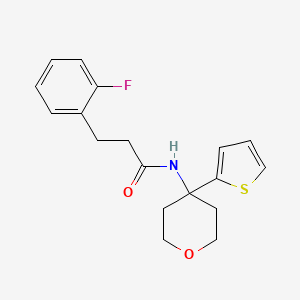
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
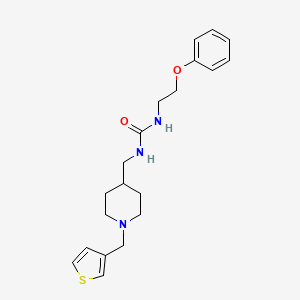
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
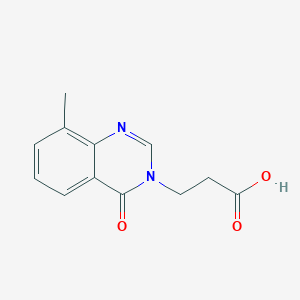
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)